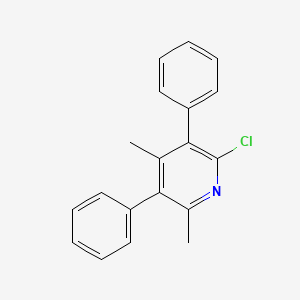
2-Chloro-4,6-dimethyl-3,5-diphenylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4,6-dimethyl-3,5-diphenylpyridine is an organic compound with the molecular formula C19H16ClN It is a derivative of pyridine, characterized by the presence of two methyl groups and two phenyl groups attached to the pyridine ring, along with a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethyl-3,5-diphenylpyridine typically involves the reaction of 2-chloro-4,6-dimethylpyridine with phenyl-containing reagents under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
2-Chloro-4,6-dimethyl-3,5-diphenylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Coupling Reactions: As mentioned, the Suzuki-Miyaura coupling is a key reaction for this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Essential for Suzuki-Miyaura coupling.
Nucleophiles: For substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
科学研究应用
2-Chloro-4,6-dimethyl-3,5-diphenylpyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated
属性
CAS 编号 |
101868-36-4 |
|---|---|
分子式 |
C19H16ClN |
分子量 |
293.8 g/mol |
IUPAC 名称 |
2-chloro-4,6-dimethyl-3,5-diphenylpyridine |
InChI |
InChI=1S/C19H16ClN/c1-13-17(15-9-5-3-6-10-15)14(2)21-19(20)18(13)16-11-7-4-8-12-16/h3-12H,1-2H3 |
InChI 键 |
ZQCRKSBTXJIIHV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=C1C2=CC=CC=C2)Cl)C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


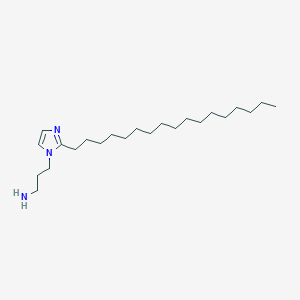
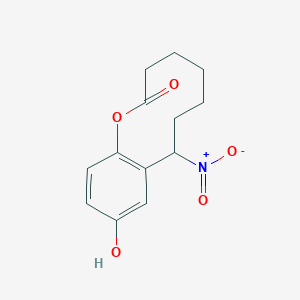
![[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate](/img/structure/B14325784.png)
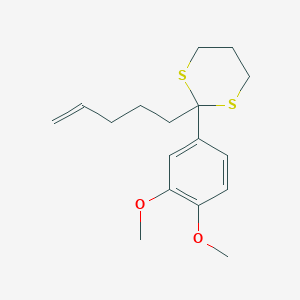
![[3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14325796.png)

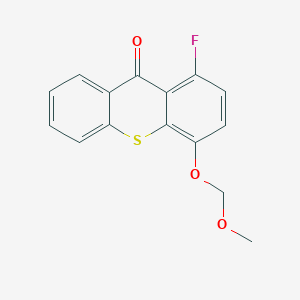
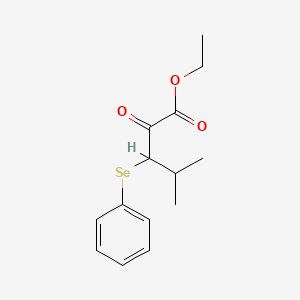

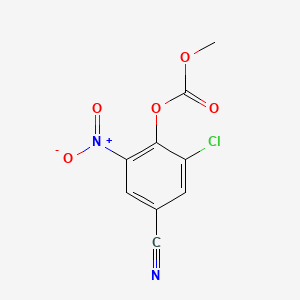
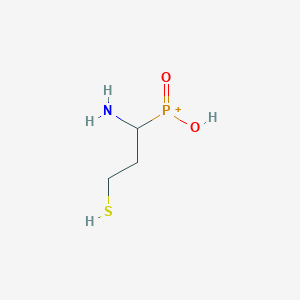
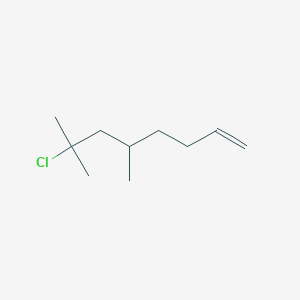

![[1-Benzyl-5-(hydroxymethyl)-4-methylpyrrolidin-2-yl]methanol](/img/structure/B14325842.png)
